Glyzarin

Beschreibung

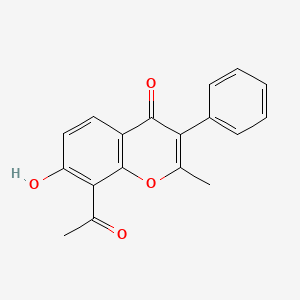

Structure

3D Structure

Eigenschaften

CAS-Nummer |

62820-28-4 |

|---|---|

Molekularformel |

C18H14O4 |

Molekulargewicht |

294.3 g/mol |

IUPAC-Name |

8-acetyl-7-hydroxy-2-methyl-3-phenylchromen-4-one |

InChI |

InChI=1S/C18H14O4/c1-10(19)15-14(20)9-8-13-17(21)16(11(2)22-18(13)15)12-6-4-3-5-7-12/h3-9,20H,1-2H3 |

InChI-Schlüssel |

KTCOGEGNUCOCON-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)C(=O)C)C3=CC=CC=C3 |

melting_point |

207 - 208 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Sterile Glycerol Solutions

For Researchers, Scientists, and Drug Development Professionals

Glycerol (B35011) (C3H8O3), a simple polyol compound, is a cornerstone of many scientific and pharmaceutical applications due to its unique physical properties. Its aqueous solutions are widely utilized as cryoprotectants, humectants, and viscosity-modifying agents. For applications in research and drug development, particularly in parenteral formulations, ensuring the sterility of glycerol solutions is paramount. This guide provides an in-depth overview of the core physical properties of sterile glycerol solutions, methods for their preparation and sterilization, and detailed experimental protocols for their characterization.

Core Physical Properties

The physical characteristics of glycerol solutions are highly dependent on the concentration of glycerol and the temperature of the solution. Understanding these relationships is critical for accurate formulation and application.

Density

The density of a glycerol solution increases with increasing glycerol concentration and decreases with increasing temperature. This property is fundamental for calculations involving mass, volume, and concentration.[1][2][3][4][5]

Table 1: Density of Aqueous Glycerol Solutions at Various Concentrations and Temperatures

| Glycerol (% by Weight) | Density at 15°C (g/cm³) | Density at 20°C (g/cm³) | Density at 25°C (g/cm³) | Density at 30°C (g/cm³) |

| 0 | 0.9991 | 0.9982 | 0.9970 | 0.9957 |

| 10 | 1.0242 | 1.0233 | 1.0221 | 1.0209 |

| 20 | 1.0494 | 1.0484 | 1.0471 | 1.0458 |

| 30 | 1.0756 | 1.0745 | 1.0732 | 1.0718 |

| 40 | 1.1026 | 1.1014 | 1.1000 | 1.0986 |

| 50 | 1.1299 | 1.1286 | 1.1272 | 1.1257 |

| 60 | 1.1577 | 1.1563 | 1.1548 | 1.1533 |

| 70 | 1.1854 | 1.1840 | 1.1824 | 1.1808 |

| 80 | 1.2129 | 1.2115 | 1.2099 | 1.2083 |

| 90 | 1.2395 | 1.2381 | 1.2365 | 1.2349 |

| 100 | 1.2656 | 1.2642 | 1.2626 | 1.2610 |

Data compiled from multiple sources and interpolated for consistency.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for applications such as injectable drug formulations and cryopreservation. The viscosity of glycerol solutions increases significantly with glycerol concentration and decreases with increasing temperature.[2][6][7][8][9][10][11]

Table 2: Viscosity of Aqueous Glycerol Solutions at Various Concentrations and Temperatures

| Glycerol (% by Weight) | Viscosity at 20°C (mPa·s or cP) | Viscosity at 25°C (mPa·s or cP) | Viscosity at 30°C (mPa·s or cP) |

| 0 | 1.002 | 0.890 | 0.798 |

| 10 | 1.307 | 1.141 | 1.005 |

| 20 | 1.793 | 1.528 | 1.317 |

| 30 | 2.62 | 2.18 | 1.84 |

| 40 | 4.04 | 3.28 | 2.72 |

| 50 | 6.29 | 4.97 | 4.02 |

| 60 | 10.9 | 8.3 | 6.5 |

| 70 | 23.3 | 16.9 | 12.8 |

| 80 | 62.3 | 43.1 | 31.0 |

| 90 | 235 | 152 | 103 |

| 100 | 1412 | 934 | 612 |

Data compiled from multiple sources.

Refractive Index

The refractive index of a glycerol solution is directly proportional to its concentration and can be used as a rapid method for determining the glycerol content.[12][13][14][15][16][17][18][19][20]

Table 3: Refractive Index (nD) of Aqueous Glycerol Solutions at 20°C

| Glycerol (% by Weight) | Refractive Index (nD) at 20°C |

| 0 | 1.3330 |

| 10 | 1.3446 |

| 20 | 1.3568 |

| 30 | 1.3695 |

| 40 | 1.3828 |

| 50 | 1.3966 |

| 60 | 1.4109 |

| 70 | 1.4256 |

| 80 | 1.4406 |

| 90 | 1.4560 |

| 100 | 1.4746 |

Data compiled from multiple sources.[12][15]

Freezing and Boiling Points

Glycerol's ability to depress the freezing point of water is a key reason for its use as a cryoprotectant.[21][22][23][24][25] The boiling point of glycerol solutions increases with glycerol concentration.[12][24][26]

Table 4: Freezing and Boiling Points of Aqueous Glycerol Solutions

| Glycerol (% by Weight) | Freezing Point (°C) | Boiling Point at 760 mmHg (°C) |

| 0 | 0.0 | 100.0 |

| 10 | -1.6 | 100.5 |

| 20 | -4.8 | 101.2 |

| 30 | -9.5 | 102.2 |

| 40 | -15.5 | 103.8 |

| 50 | -22.0 | 106.0 |

| 60 | -33.6 | 110.0 |

| 70 | -37.8 | 116.5 |

| 80 | -19.2 | 128.0 |

| 90 | -1.6 | 154.0 |

| 100 | 17.9 | 290.0 |

Data compiled from multiple sources.[12][21][22]

Sterilization of Glycerol Solutions

For pharmaceutical and many research applications, glycerol solutions must be sterile. The choice of sterilization method can potentially impact the physical properties of the solution.

Sterile Filtration: This is the most common and preferred method for sterilizing glycerol solutions as it does not involve heat, which can cause degradation or changes in the physical properties.[27][28][29] A 0.22 µm pore size filter is typically used to remove bacteria.[27][28][29]

Autoclaving (Steam Sterilization): While effective, autoclaving involves high temperatures and pressure, which can potentially lead to slight changes in the concentration of the glycerol solution due to water evaporation.[30] It is crucial to use a validated cycle to minimize this effect.

Dry Heat Sterilization: This method is less common for solutions but can be used for pure glycerol. It requires higher temperatures and longer exposure times than autoclaving.

The effect of sterilization on the physical properties of glycerol solutions is generally considered to be minimal, especially when using sterile filtration. However, for high-precision applications, it is recommended to measure the critical physical properties of the final sterilized solution.

Experimental Protocols

Accurate measurement of physical properties is essential for quality control and formulation development.

Measurement of Density

Methodology: Using a Pycnometer

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of known volume. Determine the mass of the empty, dry pycnometer. Fill the pycnometer with deionized water of a known temperature and determine its mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the sterile glycerol solution at the same temperature as the calibration.

-

Mass Determination: Determine the mass of the pycnometer filled with the glycerol solution.

-

Calculation: The density of the glycerol solution is calculated by dividing the mass of the solution by the calibrated volume of the pycnometer.

Measurement of Viscosity

Methodology: Using a Falling Ball Viscometer

This method is based on Stokes' Law and is suitable for transparent, viscous liquids like glycerol solutions.[31][32]

-

Apparatus Setup: Fill a graduated cylinder with the sterile glycerol solution and allow it to reach a constant, known temperature.

-

Ball Bearing Selection: Choose a small, spherical ball bearing of known diameter and density.

-

Measurement: Gently release the ball bearing into the center of the cylinder. Measure the time it takes for the ball to fall a known distance between two marked points on the cylinder, ensuring the measurement is taken after the ball has reached its terminal velocity.[31]

-

Calculation: The viscosity (η) can be calculated using the following formula derived from Stokes' Law:

η = (2 * g * r² * (ρ_s - ρ_l)) / (9 * v)

where:

-

g = acceleration due to gravity

-

r = radius of the ball bearing

-

ρ_s = density of the ball bearing

-

ρ_l = density of the glycerol solution

-

v = terminal velocity of the ball bearing (distance/time)

-

Measurement of Refractive Index

Methodology: Using a Refractometer

A refractometer provides a quick and accurate measurement of the refractive index.[13][14][18]

-

Calibration: Calibrate the refractometer using a standard with a known refractive index, typically distilled water.

-

Sample Application: Place a few drops of the sterile glycerol solution onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach the temperature of the instrument. Look through the eyepiece (or read the digital display) to determine the refractive index.

-

Correlation: The measured refractive index can be compared to the data in Table 3 to determine the glycerol concentration.

Visualizations

Logical Relationship: Glycerol Concentration and Physical Properties

Caption: Figure 1: Influence of Glycerol Concentration on Physical Properties

Experimental Workflow: Viscosity Measurement by Falling Ball Method

Caption: Figure 2: Workflow for Viscosity Measurement

References

- 1. researchgate.net [researchgate.net]

- 2. Glycerin’s relative density - Glycerin Refinery Equipment [glycerinrefine.com]

- 3. Calculate density and viscosity of glycerol/water mixtures [met.reading.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. tandfonline.com [tandfonline.com]

- 7. vt.rion-onlineshop.com [vt.rion-onlineshop.com]

- 8. scispace.com [scispace.com]

- 9. Viscosity measurements of glycerol in a parallel-plate rheometer exposed to atmosphere | Journal of Fluid Mechanics | Cambridge Core [cambridge.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. cleaninginstitute.org [cleaninginstitute.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Simple Measurements of Refractive Index of Glycerine using a Spherical Flask | Cahyono | Jurnal Materi dan Pembelajaran Fisika [jurnal.uns.ac.id]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. Glycerol (data page) - Wikipedia [en.wikipedia.org]

- 22. Glycerol_(data_page) [chemeurope.com]

- 23. youtube.com [youtube.com]

- 24. Glycerol - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Sterilization of glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. static.igem.org [static.igem.org]

- 31. schoolphysics.co.uk [schoolphysics.co.uk]

- 32. srisriuniversity.edu.in [srisriuniversity.edu.in]

The Core Mechanism of Action of Glycerol as a Cryoprotectant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms by which glycerol (B35011) functions as a cryoprotectant, a critical component in the preservation of biological materials at sub-zero temperatures. We will delve into the colligative and non-colligative properties of glycerol, its interaction with water and cellular structures, and its role in vitrification. This guide also presents quantitative data on its application, detailed experimental protocols for assessing its efficacy, and visual representations of key concepts to facilitate a deeper understanding.

Introduction to Cryopreservation and the Role of Glycerol

Cryopreservation is a process that preserves organelles, cells, tissues, or any other biological constructs by cooling them to very low temperatures, typically -196°C (the boiling point of liquid nitrogen). At these temperatures, all biological activity, including the biochemical reactions that lead to cell death, is effectively stopped. However, the formation of ice crystals during freezing is a major cause of cellular injury, leading to mechanical damage of cell membranes and organelles. Cryoprotective agents (CPAs) are substances that protect biological materials from the damaging effects of freezing.

Glycerol (propane-1,2,3-triol) is a simple polyol and one of the most widely used cryoprotectants.[1] Its efficacy stems from a combination of physical and chemical properties that mitigate the detrimental effects of ice formation and high solute concentrations.

The Dual Mechanism of Glycerol's Cryoprotective Action

Glycerol's protective effects can be broadly categorized into two main mechanisms: colligative and non-colligative.

Colligative Properties: The Power of Concentration

Colligative properties of solutions depend on the ratio of the number of solute particles to the number of solvent molecules and not on the nature of the chemical species. Glycerol's primary colligative effect is the depression of the freezing point of water. By increasing the total solute concentration, glycerol lowers the temperature at which ice crystals begin to form. This allows for a greater degree of supercooling and reduces the amount of ice formed at any given temperature.[2] This, in turn, minimizes the mechanical damage caused by large ice crystals and lessens the severity of the "solution effects," where the concentration of extracellular solutes increases to toxic levels as water freezes.[1]

Non-Colligative Properties: Beyond Simple Concentration

Beyond its colligative effects, glycerol exhibits several non-colligative properties that are crucial for its cryoprotective function. These properties are a direct result of its molecular structure and its ability to interact with water and biological molecules.

Glycerol's three hydroxyl (-OH) groups enable it to form strong hydrogen bonds with water molecules.[2] This interaction is fundamental to its cryoprotective mechanism. By forming a network of hydrogen bonds with water, glycerol disrupts the typical hexagonal structure of ice, inhibiting the nucleation and growth of ice crystals.[3] Molecular dynamics simulations have shown that glycerol molecules can even occupy surface lattice sites on ice crystals, breaking their symmetry and preventing further growth.

The addition of glycerol to water significantly increases the viscosity of the solution, especially at low temperatures.[3] This high viscosity slows down the diffusion of water molecules, further hindering the process of ice crystal formation and growth.[3] At sufficiently high concentrations and with rapid cooling, the glycerol-water solution can undergo a phase transition into a glassy, amorphous state known as vitrification, completely avoiding the formation of crystalline ice.[4] This "ice-free" state is the ultimate goal of many cryopreservation protocols, as it eliminates the primary source of freezing-induced damage.

Glycerol can also interact directly with cellular membranes and proteins, offering a degree of stabilization during the stresses of freezing and thawing. While the precise mechanisms are still under investigation, it is believed that glycerol can replace water molecules at the surface of proteins and membranes, helping to maintain their native conformation and prevent denaturation or aggregation. However, it's important to note that high concentrations of glycerol can also alter membrane fluidity, which can be a source of toxicity.[2]

Quantitative Data on Glycerol Cryoprotection

The optimal concentration of glycerol and its effectiveness vary depending on the cell type and the specific cryopreservation protocol. The following tables summarize some of the available quantitative data.

| Cell/Tissue Type | Optimal Glycerol Concentration (%) | Post-Thaw Viability/Recovery (%) | Reference(s) |

| Adipose Tissue | 70 | ~52 (retention rate) | [5][6][7][8] |

| Adipose-derived Stem Cells (from SVF) | 70 | 72.67 ± 5.80 | [5][7] |

| Mammalian Cells (general) | 5 - 20 | Varies by cell line | [9] |

| Vero Cells | 10 | 90.5 | |

| Choanoflagellate (S. rosetta) | 15 | - | [10] |

| Bacteria (general) | 15 - 40 | - |

Table 1: Optimal Glycerol Concentrations and Viability for Various Cell and Tissue Types.

| Parameter | Effect of Increasing Glycerol Concentration | Reference(s) |

| Freezing Point | Decreases | [11] |

| Solution Viscosity | Increases | [3] |

| Ice Crystal Size | Decreases | [3] |

| Cell Viability | Increases to an optimum, then decreases due to toxicity | [5][7] |

Table 2: General Effects of Glycerol Concentration on Physical and Biological Parameters.

Experimental Protocols for Assessing Cryoprotection

A thorough evaluation of a cryoprotectant's efficacy requires a combination of viability assays and biophysical characterization. Below are detailed methodologies for key experiments.

Cell Viability Assays

Principle: This is a simple and widely used method to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

Methodology:

-

Prepare a 0.4% (w/v) solution of Trypan Blue in buffered isotonic salt solution (e.g., phosphate-buffered saline, PBS).

-

Thaw the cryopreserved cells rapidly in a 37°C water bath.

-

Gently mix 10 µL of the cell suspension with 10 µL of the Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load a hemocytometer with the cell suspension.

-

Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

-

Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100

Principle: This is a more sensitive fluorescence-based assay. Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in viable cells to the green fluorescent calcein. Ethidium homodimer-I can only enter cells with damaged membranes, where it binds to nucleic acids and emits red fluorescence.

-

Prepare a working solution containing 2 µM Calcein-AM and 4 µM Ethidium Homodimer-I in PBS.

-

Thaw the cryopreserved cells and plate them in a suitable culture vessel (e.g., 96-well plate). Allow the cells to recover for a specified period (e.g., 24 hours).

-

Remove the culture medium and wash the cells with PBS.

-

Add the working dye solution to the cells and incubate for 30-45 minutes at room temperature, protected from light.

-

Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (Ethidium Homodimer-I) fluorescence.

-

Quantify the percentage of viable (green) and non-viable (red) cells by image analysis or flow cytometry.

Biophysical Characterization

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine the freezing point, melting point, and glass transition temperature (Tg) of glycerol-water solutions.

Methodology: [14][15][16][17][18]

-

Prepare a series of glycerol-water solutions of varying concentrations.

-

Accurately weigh a small amount (5-10 mg) of the solution into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC instrument.

-

Cool the sample to a low temperature (e.g., -150°C) at a controlled rate.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point of the solution.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify the glass transition (a step change in the baseline), crystallization (an exothermic peak), and melting (an endothermic peak) events.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its molecular vibrations. It can be used to study the hydrogen bonding interactions between water and glycerol molecules.

-

Obtain FTIR spectra of pure water, pure glycerol, and a series of glycerol-water mixtures.

-

Use an Attenuated Total Reflectance (ATR) accessory for liquid samples.

-

Collect spectra over a range of wavenumbers (e.g., 4000-600 cm⁻¹).

-

Analyze the changes in the position and shape of the O-H stretching band of water (around 3400 cm⁻¹) and the C-O stretching and O-H bending bands of glycerol to infer changes in hydrogen bonding.[21]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to glycerol cryoprotection.

Caption: Glycerol disrupting the hydrogen bond network of water.

Caption: General Experimental Workflow for Cell Cryopreservation.

Caption: Logical relationship of events during freezing with and without glycerol.

Conclusion

Glycerol remains a cornerstone cryoprotectant due to its multifaceted mechanism of action. Its ability to depress the freezing point, disrupt ice crystal formation through hydrogen bonding, increase viscosity, and promote vitrification collectively contributes to the successful preservation of a wide range of biological materials. A thorough understanding of these mechanisms, coupled with empirical optimization of protocols and rigorous assessment of post-thaw viability, is essential for advancing the fields of cell biology, regenerative medicine, and drug development. This guide provides the foundational knowledge and practical methodologies to aid researchers in harnessing the full potential of glycerol as a cryoprotectant.

References

- 1. Storing Bacterial Samples for Optimal Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 2. How Glycerol Influences Cell Viability in Cryopreservation [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. novabio.ee [novabio.ee]

- 10. researchgate.net [researchgate.net]

- 11. Sub-zero temperature mechanically stable low molecular weight hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Assay-ready Cryopreserved Cell Monolayers Enabled by Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Glycerol as a Cryoprotectant: An Undergraduate Experiment Using Differential Scanning Calorimetry to Study GlycerolâWater Mixtures â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. FTIR Analysis of Molecular Changes Associated with Warming Injury in Cryopreserved Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Use of In Situ Fourier Transform Infrared Spectroscopy to Study Freezing and Drying of Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. Interactions of Glycerol, Diglycerol, and Water Studied Using Attenuated Total Reflection Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glycerol in Maintaining Protein Stability and Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycerol (B35011) is a widely utilized cosolvent in the biopharmaceutical industry, revered for its ability to enhance the stability and solubility of proteins. This technical guide delves into the core mechanisms by which glycerol exerts its stabilizing effects, supported by quantitative data from key experimental studies. Detailed methodologies for pertinent analytical techniques are provided to enable researchers to design and execute their own protein stability studies. Furthermore, this document employs visualizations to elucidate complex mechanisms and experimental workflows, offering a comprehensive resource for professionals in drug development and protein science.

Core Mechanisms of Glycerol-Mediated Protein Stabilization

Glycerol enhances protein stability and solubility through a combination of direct and indirect mechanisms that collectively favor the native, folded state of the protein and hinder aggregation.

1.1. Preferential Hydration and the Excluded Volume Effect

The primary mechanism by which glycerol stabilizes proteins is through the principle of preferential hydration.[1][2][3] In an aqueous glycerol solution, water molecules preferentially interact with the protein surface, leading to an effective exclusion of glycerol molecules from the immediate vicinity of the protein.[1][2][3] This phenomenon creates a thermodynamically unfavorable state for the protein to unfold, as unfolding would increase the protein's surface area, thereby increasing the volume from which glycerol is excluded.[2] This "excluded volume" effect drives the protein to adopt its most compact conformation—the native state—to minimize its surface area and thus the unfavorable interaction with the cosolvent.[4]

1.2. Modulation of Solvent Properties

Glycerol significantly alters the bulk solvent properties, which in turn influences protein stability:

-

Increased Viscosity: Glycerol increases the viscosity of the solution, which slows down the rate of protein unfolding and aggregation by reducing the frequency of intermolecular collisions.[4]

-

Reduced Water Activity: By forming hydrogen bonds with water molecules, glycerol reduces the overall water activity. This can indirectly stabilize the protein by making the solvation of exposed hydrophobic residues upon unfolding less favorable.

1.3. Direct Interactions and "Chemical Chaperone" Activity

While the preferential hydration model emphasizes the exclusion of glycerol, some studies suggest that glycerol can also engage in direct, albeit weak, interactions with the protein surface.[3] Its amphiphilic nature allows it to interact favorably with both polar and non-polar surface patches, potentially acting as a "chemical chaperone" to prevent the association of aggregation-prone hydrophobic regions between protein molecules.[4]

Quantitative Effects of Glycerol on Protein Stability

The stabilizing effect of glycerol can be quantified by measuring changes in the thermodynamic parameters of protein unfolding. Key parameters include the melting temperature (Tm), the Gibbs free energy of unfolding (ΔGu), the enthalpy of unfolding (ΔHu), and the entropy of unfolding (ΔSu).

Table 1: Effect of Glycerol on the Thermal Stability of Lysozyme

| Glycerol Concentration (% v/v) | Tm (°C) | ΔHu (kJ/mol) | Reference |

| 0 | 71.5 | 435 | [1][5] |

| 10 | 75.5 | 460 | [1][5] |

| 20 | 78.0 | 485 | [1][5] |

| 30 | 79.5 | 500 | [1][5] |

| 40 | 80.0 | 510 | [1][5] |

Table 2: Effect of Glycerol on the Thermal Stability of α-Chymotrypsinogen

| Glycerol Concentration (% v/v) | Tm (°C) | Reference |

| 0 | 50.8 | [2] |

| 10 | 52.5 | [2] |

| 20 | 54.2 | [2] |

| 30 | 55.8 | [2] |

| 40 | 57.1 | [2] |

Table 3: Effect of Glycerol on the Thermal Stability of Ribonuclease A

| Glycerol Concentration (% v/v) | Tm (°C) | Reference |

| 0 | 62.0 | [2] |

| 10 | 64.5 | [2] |

| 20 | 67.0 | [2] |

| 30 | 69.0 | [2] |

| 40 | 70.5 | [2] |

Experimental Protocols for Assessing Protein Stability

A variety of biophysical techniques can be employed to quantify the stabilizing effects of glycerol on proteins. Detailed methodologies for three key techniques are provided below.

3.1. Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds upon heating, providing a wealth of thermodynamic information.

Methodology:

-

Sample Preparation:

-

Dialyze the protein extensively against the desired buffer (e.g., 20 mM phosphate (B84403), 150 mM NaCl, pH 7.4) to ensure buffer matching between the sample and reference cells.

-

Prepare a series of protein solutions at a constant concentration (typically 0.5-1.0 mg/mL) in buffers containing varying concentrations of glycerol (e.g., 0%, 10%, 20%, 30%, 40% v/v).

-

Prepare a corresponding set of reference solutions containing the exact same buffer and glycerol concentrations but without the protein.

-

Degas all solutions immediately before use to prevent bubble formation during the scan.

-

-

Instrument Setup:

-

Set the DSC instrument to scan from a starting temperature well below the expected Tm (e.g., 25°C) to a final temperature well above the Tm (e.g., 100°C).

-

Set a constant scan rate, typically 60-90°C/hour.

-

-

Data Acquisition:

-

Load the protein sample into the sample cell and the corresponding reference buffer into the reference cell.

-

Perform an initial buffer-buffer scan to establish a baseline.

-

Run the thermal scan for each protein sample.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from each protein scan to obtain the excess heat capacity (ΔCp) as a function of temperature.

-

The peak of the resulting thermogram corresponds to the Tm.

-

Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔHcal).

-

Fit the data to a two-state unfolding model to determine the van't Hoff enthalpy (ΔHvH) and calculate the Gibbs free energy of unfolding (ΔGu) and entropy of unfolding (ΔSu).

-

3.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy monitors changes in the secondary structure of a protein as a function of temperature.

Methodology:

-

Sample Preparation:

-

Prepare protein solutions at a concentration of 0.1-0.2 mg/mL in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4). Avoid high concentrations of chloride ions.

-

Prepare a series of these protein solutions with increasing concentrations of glycerol.

-

-

Instrument Setup:

-

Use a quartz cuvette with a path length of 1 mm.

-

Set the spectrophotometer to monitor the CD signal at a wavelength sensitive to changes in secondary structure, typically 222 nm for α-helical proteins.

-

-

Data Acquisition:

-

Record the CD signal as the temperature is increased at a controlled rate (e.g., 1°C/minute).

-

Allow for equilibration time at each temperature point.

-

-

Data Analysis:

-

Plot the CD signal at 222 nm as a function of temperature.

-

The resulting sigmoidal curve represents the unfolding transition.

-

The midpoint of this transition is the Tm.

-

3.3. Intrinsic Tryptophan Fluorescence Spectroscopy

The fluorescence of intrinsic tryptophan residues is sensitive to their local environment. Upon protein unfolding, these residues become more exposed to the aqueous solvent, leading to a change in their fluorescence emission spectrum.

Methodology:

-

Sample Preparation:

-

Prepare protein solutions at a low concentration (typically 10-50 µg/mL) in the desired buffer containing varying concentrations of glycerol. The buffer should not have significant fluorescence.

-

-

Instrument Setup:

-

Use a fluorescence spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

-

Record the emission spectrum from 310 to 400 nm.

-

-

Data Acquisition:

-

Equilibrate the sample at a starting temperature below the Tm.

-

Gradually increase the temperature in controlled steps, allowing the sample to equilibrate at each temperature before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Monitor the change in the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength (e.g., 350 nm) as a function of temperature.

-

Plot the chosen parameter against temperature to generate an unfolding curve.

-

The midpoint of the transition in this curve corresponds to the Tm.

-

Visualizing Mechanisms and Workflows

4.1. Mechanism of Glycerol-Mediated Protein Stabilization

Caption: Mechanism of glycerol's protein stabilizing effects.

4.2. Experimental Workflow for DSC

Caption: Workflow for a DSC experiment.

4.3. Logical Relationship in Preferential Hydration

Caption: The logical cascade of preferential hydration.

Conclusion

Glycerol is an invaluable excipient for enhancing protein stability and solubility, acting primarily through the mechanism of preferential hydration, which favors a compact, native protein structure. Its effects on solvent viscosity and water activity further contribute to its stabilizing properties. The quantitative data and detailed experimental protocols provided in this guide serve as a practical resource for researchers and drug development professionals. By understanding the fundamental principles of glycerol's action and employing the appropriate analytical techniques, scientists can effectively formulate and stabilize therapeutic proteins, ensuring their efficacy and shelf-life.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Thermodynamic and kinetic examination of protein stabilization by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

Biocompatibility of Glycerol for Mammalian Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011), a simple polyol compound, is a naturally occurring substance in mammalian tissues and a common additive in a wide range of industrial and pharmaceutical products.[1] In the realm of mammalian cell culture, glycerol is utilized for its cryoprotective properties and, in some cases, as a carbon source or media supplement. Understanding its biocompatibility is paramount for its effective and safe use in research, bioprocessing, and the development of cell-based therapeutics. This technical guide provides a comprehensive overview of the effects of glycerol on mammalian cells, detailing its impact on viability, proliferation, and cellular signaling. It also offers detailed experimental protocols for assessing its biocompatibility and protocols for its application in cell culture.

Effects of Glycerol on Mammalian Cell Viability and Proliferation

Glycerol's impact on mammalian cells is highly dependent on its concentration. While it is a vital cryoprotectant at high concentrations, it can inhibit cell proliferation at lower, chronic exposure levels.

Inhibition of Cell Proliferation

Studies have shown that glycerol can significantly decrease the proliferation of various mammalian cell lines in a dose-dependent manner.[2] This inhibitory effect is generally observed at concentrations ranging from 2% to 8%.[2] For instance, complete suppression of proliferation has been reported at 4% for the MCF-7 cell line and between 6-8% for BHK, CHO, and human glioma cells.[2] This inhibition of proliferation is correlated with a decrease in DNA synthesis, as measured by [3H]thymidine incorporation.[2]

Effects on Cell Viability

In contrast to its effects on proliferation, glycerol does not significantly affect cell viability until much higher concentrations are reached, typically above 12%.[2] This indicates that at lower concentrations, glycerol induces a cytostatic rather than cytotoxic effect. However, it's important to note that the threshold for cytotoxicity can vary between cell lines.

Recovery from Glycerol Exposure

The inhibitory effects of glycerol on cell proliferation are often reversible. Studies with BHK cells have shown that upon removal of glycerol-containing medium, cells can fully recover their proliferation rate after exposure to 4% glycerol.[2] However, recovery may be only partial after exposure to higher concentrations (10-12%).[2]

Data Presentation

The following tables summarize the quantitative data on the effects of glycerol on mammalian cell proliferation and viability.

Table 1: Effect of Glycerol on Mammalian Cell Proliferation

| Cell Line | Glycerol Concentration | Effect on Proliferation | Reference |

| BHK | 2-4% | Significant decrease | [2] |

| CHO | 2-4% | Significant decrease | [2] |

| HBL | 2-4% | Significant decrease | [2] |

| MCF-7 | 2-4% | Significant decrease | [2] |

| Human Glioma | 2-4% | Significant decrease | [2] |

| MCF-7 | 4% | Complete suppression | [2] |

| BHK | 6-8% | Complete suppression | [2] |

| CHO | 6-8% | Complete suppression | [2] |

| Human Glioma | 6-8% | Complete suppression | [2] |

| CHO | 1.0-2.0% | Inhibition | [3] |

Table 2: Effect of Glycerol on Mammalian Cell Viability

| Cell Line | Glycerol Concentration | Effect on Viability | Reference |

| Various | < 12% | Not significantly affected | [2] |

| rCHO | 1% | Increased viability | [4] |

Metabolic and Signaling Pathways Affected by Glycerol

Glycerol's influence on cell behavior is rooted in its metabolism and subsequent impact on key signaling pathways.

Glycerol Metabolism

Upon entering the cell, glycerol is primarily phosphorylated by glycerol kinase to form glycerol-3-phosphate (G3P) .[5] G3P is a central metabolite that can enter two major pathways:

-

Glycolysis/Gluconeogenesis: G3P can be oxidized by glycerol-3-phosphate dehydrogenase to dihydroxyacetone phosphate (B84403) (DHAP) , an intermediate in the glycolytic pathway.[5] This allows glycerol to be used as a carbon source for energy production or glucose synthesis.

-

Glycerolipid Synthesis: G3P serves as the backbone for the synthesis of glycerolipids, including triglycerides and phospholipids. This pathway is initiated by glycerol-3-phosphate acyltransferase (GPAT) .[6]

A recently identified enzyme, glycerol-3-phosphate phosphatase (G3PP) , can hydrolyze G3P back to glycerol, providing a potential regulatory point for G3P levels.[5]

Caption: Metabolic fate of glycerol in mammalian cells.

Signaling Pathways

Glycerol-3-phosphate is not just a metabolite but also a signaling molecule that can influence major cellular pathways, particularly the mTOR (mammalian target of rapamycin) pathway , a central regulator of cell growth, proliferation, and survival.

The synthesis of phosphatidic acid (PA) from G3P via the glycerolipid synthesis pathway can impact the activity of mTOR complex 2 (mTORC2).[6][7] Specifically, an increased flux through this pathway can lead to the inhibition of mTORC2 activity, which in turn impairs downstream signaling, such as the phosphorylation of Akt.[6][7] The mTORC1 complex can also be partially activated by G3P synthesis in glucose-starved cells.[8]

The inhibition of cell proliferation by glycerol is likely linked to its influence on the cell cycle machinery. While direct evidence is still emerging, the modulation of the mTOR pathway by glycerol metabolites suggests a potential mechanism for cell cycle arrest. The mTOR pathway is a critical upstream regulator of cyclins and cyclin-dependent kinases (CDKs) that govern cell cycle progression.[9][10]

Caption: Simplified signaling pathway of glycerol's effect on cell proliferation.

Experimental Protocols

This section provides detailed protocols for assessing the biocompatibility of glycerol in mammalian cell culture.

Cell Viability Assessment: Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

-

Cell suspension

-

Trypan Blue solution (0.4% in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Hemocytometer and coverslip

-

Microscope

-

Micropipettes and sterile tips

Protocol:

-

Harvest cells and centrifuge at 100 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium to obtain a single-cell suspension.

-

In a new microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).

-

Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to an overestimation of cell death.

-

Carefully load 10 µL of the mixture into a hemocytometer.

-

Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

-

Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Caption: Workflow for the Trypan Blue Exclusion Assay.

Cytotoxicity and Cell Proliferation Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of glycerol for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Caption: Workflow for the MTT Assay.

DNA Synthesis Assessment: [3H]-Thymidine Incorporation Assay

This assay directly measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cells cultured in a multi-well plate

-

[3H]-thymidine

-

Trichloroacetic acid (TCA), 5% and 10%

-

Sodium hydroxide (B78521) (NaOH), 0.25 N

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Protocol:

-

Seed cells in a multi-well plate and culture overnight.

-

Treat cells with different concentrations of glycerol for the desired time.

-

Add 1 µCi/mL of [3H]-thymidine to each well and incubate for 4-24 hours.

-

Wash the cells twice with ice-cold PBS.

-

Precipitate the DNA by adding ice-cold 5% TCA and incubating for 10 minutes at 4°C.

-

Wash the cells twice with 5% TCA.

-

Solubilize the cells by adding 0.25 N NaOH to each well.

-

Transfer the lysate to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

The amount of incorporated [3H]-thymidine is proportional to the rate of DNA synthesis.

Glycerol in Cryopreservation

Glycerol is a widely used cryoprotective agent (CPA) that helps to minimize cellular damage during freezing and thawing.[11] It acts by reducing the freezing point of the intracellular water and minimizing the formation of damaging ice crystals.

Typical Cryopreservation Protocol using Glycerol:

-

Harvest cells in the logarithmic growth phase.

-

Centrifuge the cell suspension and resuspend the pellet in freezing medium (e.g., complete growth medium with 10% glycerol and 20% fetal bovine serum) to a concentration of 1-5 x 10^6 cells/mL.

-

Aliquot the cell suspension into cryovials.

-

Place the vials in a controlled-rate freezing container that cools at approximately -1°C per minute.

-

Transfer the vials to a -80°C freezer for 24 hours.

-

For long-term storage, transfer the vials to a liquid nitrogen freezer.

Post-Thaw Viability Assessment:

-

Rapidly thaw the cryovial in a 37°C water bath.

-

Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at 100 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Perform a viability assessment using the Trypan Blue Exclusion Assay as described in section 3.1.

-

Culture the cells and monitor their attachment (for adherent cells) and proliferation over the next 24-48 hours.

Glycerol in Drug Development and Bioprocessing

In addition to its role as a cryoprotectant, glycerol is used in various aspects of drug development and bioprocessing.

-

Drug Formulation: Glycerol is used as a solvent, humectant, and preservative in pharmaceutical formulations.

-

Recombinant Protein Production: The addition of glycerol to cell culture media can enhance the production of some recombinant proteins in CHO cells.[3] It is thought to act as a chemical chaperone, stabilizing the protein structure. However, it's important to balance this with its inhibitory effect on cell proliferation.[3] Studies have also suggested that glycerol can influence the glycosylation patterns of recombinant proteins.

Conclusion

Glycerol exhibits a dual role in mammalian cell culture. At high concentrations, it is an effective cryoprotectant, essential for the long-term storage of cell lines. At lower concentrations, it can act as a cytostatic agent, reversibly inhibiting cell proliferation without causing significant cell death. This effect is mediated through its metabolism to glycerol-3-phosphate and subsequent influence on key signaling pathways like the mTOR pathway. For researchers and professionals in drug development, a thorough understanding of glycerol's concentration-dependent effects is crucial for its appropriate application, whether for cryopreservation, as a media supplement to enhance protein production, or as an excipient in drug formulations. The experimental protocols provided in this guide offer a robust framework for assessing the biocompatibility of glycerol and optimizing its use in various cell culture applications.

References

- 1. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 2. Inhibition of cell proliferation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced recombinant M-CSF production in CHO cells by glycerol addition: model and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Glycerolipid signals alter mTOR complex 2 (mTORC2) to diminish insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of cyclin-Cdk activity in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functions of cyclins and CDKs in mammalian gametogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. bioprocessintl.com [bioprocessintl.com]

chemical structure and hydroxyl groups of glycerol

An In-depth Technical Guide on the Chemical Structure and Hydroxyl Groups of Glycerol (B35011)

Introduction

Glycerol, systematically named propane-1,2,3-triol, is a simple polyol compound that serves as a fundamental backbone in all lipids known as triglycerides.[1][2][3] Its chemical formula is C₃H₈O₃.[2][4][5][6][7] This colorless, odorless, and viscous liquid is characterized by its sweet taste and non-toxic nature.[2][8] The presence of three hydrophilic hydroxyl groups attached to a three-carbon backbone makes glycerol highly soluble in water and hygroscopic, meaning it readily absorbs moisture from the air.[1][5][9] These properties make it an invaluable component in a vast array of applications, including pharmaceuticals, cosmetics, and the food industry.[2][10] For researchers and drug development professionals, a deep understanding of glycerol's structure and the distinct properties of its hydroxyl groups is crucial for its application as a solvent, humectant, and chemical intermediate.[4][10]

Chemical Structure of Glycerol

Glycerol consists of a three-carbon chain where each carbon atom is covalently bonded to a hydroxyl (-OH) group.[5][9] The carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each carbon.[9][11] This results in approximate bond angles of 109.5 degrees throughout the carbon backbone and for the C-O-H bonds.[11][12][13] The molecule is achiral but prochiral, meaning it can be converted to a chiral molecule in a single step, which is a significant consideration in stereospecific reactions.[1]

Quantitative Structural and Physicochemical Data

The key quantitative parameters defining the structure and properties of glycerol are summarized in the table below.

| Parameter | Value | Reference(s) |

| IUPAC Name | Propane-1,2,3-triol | [1][6][8] |

| Molecular Formula | C₃H₈O₃ | [2][4][14] |

| Molecular Weight | 92.09 g/mol | [4][5][14] |

| C-O Bond Length (approx.) | 142 pm | [12] |

| O-H Bond Length (approx.) | 97 pm | [12] |

| Bond Angles (approx.) | 109.5° | [11][12] |

| pKa (Primary -OH) | ~14.4 | [15] |

| pKa (Secondary -OH) | ~15.1 | [15] |

| Density | 1.261 g/cm³ | [5][9] |

| Boiling Point | 290 °C (decomposes) | [4][5][9] |

| Melting Point | 17.8 - 18.07 °C | [5][9] |

The Hydroxyl Groups of Glycerol

Glycerol is a triol, containing three hydroxyl groups.[1][16] These functional groups are central to its chemical behavior and physical properties. The classification and reactivity of these groups are not identical, which is a critical aspect for chemical synthesis and drug formulation.

Classification of Hydroxyl Groups

The glycerol molecule contains two primary (-CH₂OH) alcoholic groups and one secondary (-CHOH) alcoholic group.[17][18]

-

Primary Hydroxyl Groups: Located at the terminal C1 and C3 positions.

-

Secondary Hydroxyl Group: Located at the central C2 position.

Caption: Chemical structure of glycerol highlighting its two primary and one secondary hydroxyl groups.

Differential Reactivity

The two terminal primary hydroxyl groups are chemically more reactive than the internal secondary hydroxyl group.[17][18] This difference is primarily attributed to reduced steric hindrance at the terminal positions compared to the central carbon.[19] Kinetic studies have shown that the primary hydroxyl groups can be approximately four times more reactive than the secondary one in reactions such as esterification with isocyanates.[20] This differential reactivity allows for selective chemical modifications of the glycerol molecule, which is a key strategy in the synthesis of specialized polymers and pharmaceutical intermediates.

References

- 1. Glycerol - Wikipedia [en.wikipedia.org]

- 2. Glycerol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. byjus.com [byjus.com]

- 4. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycerol Molecule | Definition, Formula & Function - Lesson | Study.com [study.com]

- 6. quora.com [quora.com]

- 7. Glycerol Molecule | Definition, Formula & Function - Video | Study.com [study.com]

- 8. The IUPAC name of Glycerin is A Glycerol B 12ethanediol class 12 chemistry CBSE [vedantu.com]

- 9. Glycerol: Structure, Formula, Uses & Properties | AESL [aakash.ac.in]

- 10. Glycerin:A Comprehensive Guide to This Multifunctional Compound - Welcome to FIC [ficchem.com]

- 11. quora.com [quora.com]

- 12. Page loading... [guidechem.com]

- 13. thestudentroom.co.uk [thestudentroom.co.uk]

- 14. acs.org [acs.org]

- 15. webqc.org [webqc.org]

- 16. askfilo.com [askfilo.com]

- 17. brainly.in [brainly.in]

- 18. kumarmetal.com [kumarmetal.com]

- 19. researchgate.net [researchgate.net]

- 20. Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents - PMC [pmc.ncbi.nlm.nih.gov]

Glycerol as a Carbon Source for Bacterial Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycerol (B35011), a readily available and inexpensive carbon source, presents a highly efficient substrate for bacterial growth and the production of valuable biomolecules. Its reduced state offers a higher degree of available energy per carbon atom compared to traditional sugars like glucose. This technical guide provides a comprehensive overview of the core principles of glycerol metabolism in bacteria, including uptake mechanisms, key enzymatic pathways, and intricate regulatory networks. Detailed experimental protocols for studying bacterial growth on glycerol and for assaying the key enzymes involved are provided. Furthermore, quantitative data on growth kinetics and enzyme parameters for several key bacterial species are summarized to facilitate comparative analysis and inform experimental design.

Introduction

The increasing availability of crude glycerol as a byproduct of biodiesel production has spurred significant interest in its utilization as a sustainable feedstock for industrial microbiology. Bacteria have evolved sophisticated metabolic pathways to efficiently catabolize glycerol, making them attractive cell factories for the production of biofuels, platform chemicals, and recombinant proteins. Understanding the intricacies of glycerol metabolism is paramount for optimizing these biotechnological processes. This guide delves into the fundamental biochemical and genetic aspects of how bacteria utilize glycerol as a primary carbon and energy source.

Glycerol Uptake and Metabolism

Bacteria primarily utilize two distinct pathways for glycerol catabolism, both of which converge at the central glycolytic intermediate, dihydroxyacetone phosphate (B84403) (DHAP). The entry of glycerol into the metabolic machinery begins with its transport across the cell membrane, which can occur via passive diffusion or, more commonly, through a facilitated diffusion process mediated by specific channel proteins.

Glycerol Uptake: The Role of the Glycerol Facilitator (GlpF)

The transport of glycerol across the bacterial cytoplasmic membrane is predominantly facilitated by the glycerol uptake facilitator protein (GlpF), an aquaglyceroporin.[1] GlpF forms a channel that allows for the rapid and selective diffusion of glycerol into the cytoplasm, driven by the concentration gradient. This process is energy-independent.

The Phosphorylation Pathway

The most common pathway for glycerol catabolism in many bacteria, including Escherichia coli, involves the initial phosphorylation of intracellular glycerol. This pathway consists of two key enzymatic steps:

-

Glycerol Kinase (GlpK): Once inside the cell, glycerol is phosphorylated by glycerol kinase (GlpK) in an ATP-dependent reaction to yield sn-glycerol-3-phosphate (G3P). This phosphorylation effectively traps glycerol inside the cell as G3P cannot diffuse back out through the GlpF channel.[2][3] This step is often the rate-limiting step in glycerol metabolism.[4]

-

Glycerol-3-Phosphate Dehydrogenase (GlpD/GlpABC): G3P is then oxidized to DHAP. This reaction is catalyzed by glycerol-3-phosphate dehydrogenase. Bacteria possess both aerobic and anaerobic versions of this enzyme.

-

Under aerobic conditions , the membrane-bound, FAD-dependent glycerol-3-phosphate dehydrogenase (GlpD) is utilized.[5] This enzyme channels electrons into the electron transport chain.

-

Under anaerobic conditions , a cytoplasmic, NAD+-dependent glycerol-3-phosphate dehydrogenase complex (GlpABC) is employed.[5]

-

The Dehydrogenation Pathway

An alternative pathway for glycerol metabolism, found in some bacteria, involves the direct oxidation of glycerol before phosphorylation. This pathway is particularly important under certain conditions and in specific bacterial species.

-

Glycerol Dehydrogenase (GldA): In this pathway, glycerol is first oxidized to dihydroxyacetone (DHA) by an NAD+-dependent glycerol dehydrogenase (GldA).[5]

-

Dihydroxyacetone Kinase (DhaKLM): DHA is then phosphorylated to DHAP by a phosphoenolpyruvate (B93156) (PEP)-dependent dihydroxyacetone kinase (DhaKLM).[5]

The resulting DHAP from either pathway then enters central carbon metabolism, typically glycolysis or gluconeogenesis.

Regulation of Glycerol Metabolism

The utilization of glycerol is tightly regulated at the transcriptional level to ensure efficient carbon metabolism in response to environmental cues. The primary regulatory system involves the glp regulon.

The glp Regulon and the GlpR Repressor

The genes encoding the enzymes for the phosphorylation pathway (glpF, glpK, and glpD) are typically organized into one or more operons, collectively known as the glp regulon. The expression of these operons is primarily controlled by the glycerol repressor protein (GlpR).[6][7] In the absence of an inducer, GlpR binds to operator regions within the promoters of the glp operons, preventing transcription. The true inducer of the glp regulon is not glycerol itself, but its phosphorylated intermediate, sn-glycerol-3-phosphate (G3P).[8] When G3P is present in the cell, it binds to GlpR, causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription of the glp genes to proceed.

Catabolite Repression

Glycerol metabolism is also subject to catabolite repression, a global regulatory mechanism that ensures the preferential utilization of more favorable carbon sources, such as glucose. In the presence of glucose, the expression of the glp operons is repressed, even if glycerol is available. This regulation is mediated by the cyclic AMP (cAMP)-cAMP receptor protein (CRP) complex. When glucose levels are low, intracellular cAMP levels rise, leading to the formation of the cAMP-CRP complex. This complex then binds to specific sites in the promoters of the glp operons, activating their transcription.[7] Conversely, in the presence of high glucose, cAMP levels are low, and the glp operons are not significantly expressed.

Quantitative Data on Bacterial Growth and Enzyme Kinetics

The efficiency of glycerol utilization varies among different bacterial species. The following tables summarize key quantitative parameters related to bacterial growth on glycerol and the kinetics of the primary metabolic enzymes.

Table 1: Growth Kinetics of Various Bacteria on Glycerol

| Bacterial Species | Specific Growth Rate (μ) (h⁻¹) | Biomass Yield (g DCW/g glycerol) | Reference |

| Escherichia coli K12 | 0.26 | 0.004 | |

| Escherichia coli | ~0.3 - 0.5 | ~0.4 | [9] |

| Pseudomonas putida KT2440 | ~0.44 (improved strain) | 0.5 (improved strain) | [10] |

| Clostridium butyricum DSP1 | Varies with concentration | - | [11] |

| Klebsiella pneumoniae | > 0.9 | - | [12] |

| Serratia sp. | - | - | [7][13] |

| Bacillus subtilis | Varies with conditions | - | [1][14] |

Note: Growth parameters are highly dependent on specific strain, medium composition, and culture conditions. The values presented are representative.

Table 2: Kinetic Parameters of Key Enzymes in Glycerol Metabolism

| Enzyme | Bacterial Source | Substrate | K_m | V_max | Reference |

| Glycerol Kinase (GlpK) | Candida mycoderma | Glycerol | 15 µM | - | [15] |

| Candida mycoderma | MgATP | 9 µM | - | [15] | |

| Haloferax volcanii | Glycerol | Exhibits positive cooperativity | - | [16][17] | |

| Haloferax volcanii | ATP | Exhibits positive cooperativity | - | [16][17] | |

| Glycerol-3-Phosphate Dehydrogenase (GlpD) | Mycobacterium tuberculosis | G3P | - | - | [18] |

Note: Comprehensive and directly comparable kinetic data for GlpK and GlpD across a wide range of bacteria is limited in the literature. The provided data represents available information.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of bacterial growth on glycerol.

Protocol for Determining Bacterial Growth Curve and Specific Growth Rate

Objective: To measure the growth of a bacterial strain in a minimal medium with glycerol as the sole carbon source and to calculate the maximum specific growth rate (μ_max).

Materials:

-

Bacterial strain of interest

-

Minimal medium (e.g., M9 or M63) supplemented with a defined concentration of glycerol (e.g., 0.4% w/v)

-

Sterile culture tubes or flasks

-

Spectrophotometer

-

Incubator shaker

Procedure:

-

Prepare a starter culture: Inoculate a single colony of the bacterial strain into a small volume (e.g., 5 mL) of the glycerol minimal medium and grow overnight at the optimal temperature with shaking.

-

Inoculate the main culture: The next day, dilute the overnight culture into a larger volume of fresh, pre-warmed glycerol minimal medium to an initial optical density at 600 nm (OD600) of approximately 0.05.

-

Incubation and sampling: Incubate the culture at the optimal temperature with vigorous shaking. At regular time intervals (e.g., every 30-60 minutes), aseptically remove a sample of the culture.

-

Measure optical density: Measure the OD600 of each sample using the spectrophotometer. Use sterile minimal medium as a blank.

-

Data analysis:

-

Plot the natural logarithm of the OD600 values (ln(OD600)) against time (in hours).

-

Identify the linear portion of the curve, which represents the exponential growth phase.

-

The slope of this linear portion is the maximum specific growth rate (μ_max).

-

Protocol for Glycerol Kinase (GlpK) Activity Assay

Objective: To determine the specific activity of glycerol kinase in a bacterial cell lysate. This protocol is based on a coupled enzyme assay.

Materials:

-

Bacterial cell lysate

-

Assay buffer (e.g., 0.1 M Triethanolamine-HCl, pH 7.4)

-

ATP solution

-

Glycerol solution

-

Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare cell lysate: Grow bacterial cells in a suitable medium (e.g., glycerol minimal medium to induce GlpK expression). Harvest the cells by centrifugation, wash with buffer, and lyse the cells using a suitable method (e.g., sonication or French press). Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

-

Prepare reaction mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Initiate the reaction: Add the cell-free extract to the cuvette to start the reaction.

-

Monitor absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ by LDH is coupled to the production of ADP by GlpK and PK, resulting in a decrease in absorbance at 340 nm.

-

Calculate specific activity: The rate of NADH oxidation (ΔA340/min) is directly proportional to the GlpK activity. The specific activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and the protein concentration of the cell lysate.

Protocol for Glycerol-3-Phosphate Dehydrogenase (GlpD) Activity Assay

Objective: To determine the specific activity of aerobic glycerol-3-phosphate dehydrogenase in a bacterial cell lysate.

Materials:

-

Bacterial cell lysate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Glycerol-3-phosphate (G3P) solution

-

An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

Phenazine methosulfate (PMS)

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare cell lysate: Prepare a cell-free extract from bacteria grown under conditions that induce GlpD expression as described for the GlpK assay.

-

Prepare reaction mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and DCPIP.

-

Initiate the reaction: Add the cell-free extract and G3P to the cuvette to start the reaction. PMS can be included to facilitate electron transfer to DCPIP.

-

Monitor absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 600 nm over time. The reduction of DCPIP by electrons from G3P oxidation results in a loss of its blue color.

-

Calculate specific activity: The rate of DCPIP reduction (ΔA600/min) is directly proportional to the GlpD activity. The specific activity can be calculated using the molar extinction coefficient of DCPIP and the protein concentration of the cell lysate.

Conclusion

Glycerol stands out as a highly promising carbon source for a wide range of biotechnological applications. Its efficient catabolism in various bacteria, coupled with its increasing availability, makes it a cornerstone of a sustainable bio-based economy. A thorough understanding of the metabolic pathways, regulatory circuits, and key enzyme kinetics, as outlined in this guide, is essential for the rational design and optimization of bacterial cell factories for the production of desired products from glycerol. The provided experimental protocols offer a practical framework for researchers to investigate and harness the full potential of glycerol as a versatile substrate in microbial systems.

References

- 1. microbenotes.com [microbenotes.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural Characterizations of Glycerol Kinase: unraveling phosphorylation-induced long-range activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Lazarus Escherichia coli Effect: Recovery of Productivity on Glycerol/Lactose Mixed Feed in Continuous Biomanufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolic costs of improving ethanol yield by reducing glycerol formation capacity under anaerobic conditions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Glycerol-Dependent Metabolic Persistence of Pseudomonas putida KT2440 Reflects the Regulatory Logic of the GlpR Repressor [dspace.mit.edu]

- 7. openbiotechnologyjournal.com [openbiotechnologyjournal.com]

- 8. The glycerol-dependent metabolic persistence of Pseudomonas putida KT2440 reflects the regulatory logic of the GlpR repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Production of 1,2-propanediol from glycerol in Klebsiella pneumoniae GEM167 with flux enhancement of the oxidative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycerol Bioconversion into Bioethanol: A Comparative Analysis of Microbial Growth and Structural Adaptation [openbiotechnologyjournal.com]

- 14. static.igem.org [static.igem.org]

- 15. mdpi.com [mdpi.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Biochemical properties of glycerol kinase from the hypersaline-adapted archaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scialert.net [scialert.net]

An In-depth Technical Guide to the Thermodynamic Properties of Glycerol-Water Mixtures at Low Temperatures

Audience: Researchers, scientists, and drug development professionals.

Glycerol-water mixtures are of paramount importance in various scientific and industrial fields, particularly as cryoprotective agents (CPAs) to prevent cellular damage during freezing.[1][2] Their effectiveness stems from their ability to form strong hydrogen bonds with water molecules, which disrupts the formation of ice crystals.[1] This guide provides a comprehensive overview of the key thermodynamic properties of glycerol-water mixtures at low temperatures, with a focus on data presentation, experimental methodologies, and the logical relationships between different physical states.

Phase Behavior of Glycerol-Water Mixtures

The phase behavior of glycerol-water mixtures at low temperatures is complex and highly dependent on the concentration of glycerol (B35011). Key thermal events include the glass transition, melting, freezing, and cold-crystallization.[3] A solid-liquid phase diagram can be used to predict the state of the mixture at different temperatures and compositions.[4]

Data Presentation: Phase Transition Temperatures

The following table summarizes the key transition temperatures for various glycerol-water mixtures. These values are critical for understanding the cryoprotective properties of the solutions.

| Glycerol Mole Fraction (χg) | Water Activity (Aw) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Freezing Temp. (Tf) (°C) | Cold-Crystallization Temp. (Tc) (°C) |

| Data derived from graphical representations in cited sources. | |||||

| ~0.15 | ~0.95 | - | - | ~ -10 | - |

| ~0.28 | ~0.85 | ~ -90 | - | ~ -25 | ~ -65 |

| ~0.40 | ~0.77 | ~ -85 | - | - | ~ -71 |

| ~0.55 | ~0.68 | ~ -80 | - | - | - |

Note: This table is an approximate representation based on graphical data presented in the cited literature. For precise values, refer to the original publications.[3][4]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the thermal transition temperatures of glycerol-water mixtures.[3][5]

Methodology:

-

Sample Preparation: Glycerol-water mixtures of varying concentrations are prepared by volumetric or gravimetric methods.[5]

-

Encapsulation: A small, precisely weighed amount of the mixture (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Thermal Program: The sample and reference pans are placed in the DSC instrument. A typical thermal program involves:

-

Cooling: The sample is cooled at a controlled rate (e.g., 10 K/min) to a low temperature, such as -150°C, to observe any freezing events.

-

Heating: The sample is then heated at a controlled rate (e.g., 10 K/min) to a temperature above the melting point of ice. This heating scan reveals the glass transition, cold-crystallization (if the sample was vitrified during cooling), and melting events.[3]

-

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The glass transition is observed as a step change in the heat capacity, while crystallization and melting are identified as exothermic and endothermic peaks, respectively.[3]

Visualization: Phase Behavior Logic

The following diagram illustrates the logical relationship between the initial state of a glycerol-water mixture and its behavior upon cooling, which is dependent on the glycerol concentration.

Caption: Logical flow of glycerol-water mixture states upon cooling.

Density of Glycerol-Water Mixtures

The density of glycerol-water solutions is a fundamental property that varies with both temperature and concentration. At low temperatures, accurate density measurements are crucial for applications in cryopreservation and cryocrystallography.[6][7]

Data Presentation: Density at Low Temperatures

The following table presents density data for glycerol-water mixtures at various concentrations and temperatures.

| Glycerol Mass Fraction (%) | Temperature (K) | Density (g/cm³) |

| Data compiled from multiple sources. | ||

| 0 (Pure Water) | 288.15 | 0.9991 |

| 10 | 288.15 | 1.0238 |

| 20 | 288.15 | 1.0494 |

| 30 | 288.15 | 1.0756 |

| 40 | 288.15 | 1.1021 |

| 50 | 288.15 | 1.1289 |

| 60 | 288.15 | 1.1558 |

| 70 | 288.15 | 1.1828 |

| 80 | 288.15 | 1.2097 |

| 90 | 288.15 | 1.2365 |

| 100 (Pure Glycerol) | 288.15 | 1.2631 |

| 30 (w/w) | 77 | ~1.23 |

| 40 (w/w) | 77 | ~1.25 |

Note: Density data at 288.15 K is from a comprehensive dataset.[8] Data at 77 K is estimated from graphical representations.[7]

Experimental Protocol: Cryoflotation for Density Measurement at 77 K

Measuring the density of vitrified solutions at cryogenic temperatures requires specialized techniques like cryoflotation.[6]

Methodology:

-

Sample Preparation: Small droplets (picoliter to nanoliter volume) of the glycerol-water mixture are rapidly cooled in liquid nitrogen to achieve a glassy state.[6]

-

Flotation Chamber: A pre-calibrated, temperature-controlled flotation chamber containing a mixture of two immiscible liquids with different densities (e.g., liquid nitrogen and a fluorocarbon) is used.

-

Density Determination: The vitrified droplet is introduced into the flotation chamber. By adjusting the pressure or temperature of the flotation medium, its density is changed until the droplet becomes neutrally buoyant. The density of the flotation medium at this point is equal to the density of the vitrified sample.[6]

Viscosity of Glycerol-Water Mixtures

The viscosity of glycerol-water mixtures increases dramatically as the temperature is lowered, especially in the supercooled region.[9][10] This high viscosity is a key factor in inhibiting ice crystal formation and growth.

Data Presentation: Viscosity at Low Temperatures

The following table provides viscosity data for glycerol-water mixtures at various concentrations and subzero temperatures.

| Glycerol Mass Fraction (%) | Temperature (°C) | Dynamic Viscosity (cP) |

| Data extracted from tables and text in cited sources. | ||

| 40 | 0 | 4.6 |

| 50 | 0 | 10.3 |

| 60 | 0 | 27.2 |

| 70 | 0 | 89.9 |

| 80 | 0 | 440 |

| 90 | 0 | 4337 |

| 100 (Pure Glycerol) | 0 | 12110 |

| 50 | -10 | 23.5 |

| 60 | -10 | 77.4 |

| 70 | -10 | 321 |

| 80 | -10 | 2340 |

| 90 | -10 | 31400 |

Note: This data is compiled from published tables.[11]

Experimental Protocol: Viscometry at Low Temperatures

Various types of viscometers can be adapted for low-temperature measurements.

Methodology:

-

Instrument Selection: A rotational viscometer, falling ball viscometer (Hoeppler type), or a parallel plate rheometer can be used.[10]

-

Temperature Control: The viscometer is equipped with a cooling jacket or placed in a temperature-controlled bath to achieve and maintain the desired subzero temperatures.

-

Measurement:

-

Rotational Viscometer: A spindle is rotated in the sample at a constant rate, and the torque required to overcome the viscous drag is measured. This torque is proportional to the viscosity.

-

Falling Ball Viscometer: The time it takes for a ball of known density and diameter to fall a specific distance through the sample is measured. This time is related to the viscosity of the fluid.[10]

-

Parallel Plate Rheometer: The sample is placed between two parallel plates. One plate is rotated or oscillated, and the resulting stress and strain are measured to determine the viscosity.[10]

-

Visualization: Experimental Workflow for Thermophysical Property Determination

This diagram outlines a general experimental workflow for characterizing the thermodynamic properties of glycerol-water mixtures.

References

- 1. Glycerol - Wikipedia [en.wikipedia.org]

- 2. Local solvation structures govern the mixing thermodynamics of glycerol–water solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Basis of Water Activity in Glycerol–Water Mixtures [frontiersin.org]

- 4. researchgate.net [researchgate.net]